Cas no 53696-74-5 (Armillarisin A)
Armillarisin A Chemical and Physical Properties
Names and Identifiers
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- 3-Acetyl-7-hydroxy-5-(hydroxymethyl)-2H-chromen-2-one
- 3-acetyl-5-hydroxymethyl-7-hydroxycoumarin
- 3-acetyl-7-hydroxy-5-(hydroxymethyl)-2h-1-benzopyran-2-on
- 3-acetyl-7-hydroxy-5-(hydroxymethyl)-2h-1-benzopyran-2-one
- 3-ACETYL-5-HYDROXYLMETHYL-7-HYDROXYCOUMARIN
- 3-acetyl-5-hydroxylmetyl-7-hydroxycoumarin
- ARMILLARISINUM A
- Armillarisinum
- 3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one
- Armillarisin A
- AKOS005766028
- UNII-M5864MH5CT
- M5864MH5CT
- 2H-1-BENZOPYRAN-2-ONE, 3-ACETYL-7-HYDROXY-5-(HYDROXYMETHYL)-
- 53696-74-5
- AC-8248
- HY-108013
- DTXSID40201953
- CS-0027150
- A829738
- 3-ethanoyl-5-(hydroxymethyl)-7-oxidanyl-chromen-2-one
- ARMILLARISINUMA
- ARMILLARISIN A [WHO-DD]
- MS-23349
- 3-acetyl-7-hydroxy-5-(hydroxymethyl)-1-benzopyran-2-one
- FT-0652980
- BCP13473
- Q10883374
- DTXCID70124444
-
- MDL: MFCD01662561
- Inchi: 1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3
- InChI Key: XVZWWNMZVZWQKU-UHFFFAOYSA-N
- SMILES: O1C(C(C(C)=O)=CC2=C1C=C(C=C2CO)O)=O
Computed Properties
- Exact Mass: 234.05300
- Monoisotopic Mass: 234.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.8A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.476
- Melting Point: 250-255 ºC
- Boiling Point: 565 ºC at 760 mmHg
- Flash Point: 227.2 ºC
- Refractive Index: 1.642
- PSA: 87.74000
- LogP: 1.19350
Armillarisin A Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Armillarisin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A771070-10mg |
Armillarisin A |
53696-74-5 | 10mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A771070-50mg |
Armillarisin A |
53696-74-5 | 50mg |
$ 620.00 | 2023-04-19 | ||
| TRC | A771070-100mg |
Armillarisin A |
53696-74-5 | 100mg |
$ 1097.00 | 2023-04-19 | ||
| ChemScence | CS-0027150-10mg |
Armillarisin A |
53696-74-5 | 99.89% | 10mg |
$80.0 | 2022-04-27 | |
| ChemScence | CS-0027150-25mg |
Armillarisin A |
53696-74-5 | 99.89% | 25mg |
$150.0 | 2022-04-27 | |
| ChemScence | CS-0027150-50mg |
Armillarisin A |
53696-74-5 | 99.89% | 50mg |
$250.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A58540-100mg |
Armillarisin A |
53696-74-5 | ,HPLC≥98% | 100mg |
¥872.0 | 2023-09-08 | |
| Chemenu | CM162566-1g |
3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one |
53696-74-5 | 95% | 1g |
$580 | 2021-06-17 | |
| eNovation Chemicals LLC | Y1245744-10mg |
2H-1-Benzopyran-2-one, 3-acetyl-7-hydroxy-5-(hydroxymethyl)- |
53696-74-5 | 99% | 10mg |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245744-25mg |
2H-1-Benzopyran-2-one, 3-acetyl-7-hydroxy-5-(hydroxymethyl)- |
53696-74-5 | 99% | 25mg |
$340 | 2024-06-06 |
Armillarisin A Suppliers
Armillarisin A Related Literature
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Rupali G. Deokar,Atanu Barik Phys. Chem. Chem. Phys. 2020 22 18573
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Ping Wang,Yang-Liu Xia,Yang Yu,Jun-Xia Lu,Li-Wei Zou,Lei Feng,Guang-Bo Ge,Ling Yang RSC Adv. 2015 5 53477
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Manvendra S. Kaurav,Pramod K. Sahu,Praveen K. Sahu,Mouslim Messali,Saud?M. Almutairi,Puran L. Sahu,Dau D. Agarwal RSC Adv. 2019 9 3755
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Li-Hua Du,Ping-Feng Chen,Rui-Jie Long,Miao Xue,Xi-Ping Luo RSC Adv. 2020 10 13252
Additional information on Armillarisin A
Armillarisin A (CAS No. 53696-74-5): An Overview of a Potent Natural Compound
Armillarisin A (CAS No. 53696-74-5) is a naturally occurring compound derived from the mushroom Armillaria mellea. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, biological properties, and recent research findings related to Armillarisin A.
Chemical Structure and Properties
Armillarisin A is a sesquiterpenoid with a unique tricyclic skeleton. Its molecular formula is C15H22O4, and it has a molecular weight of 262.33 g/mol. The compound exhibits high stability under various conditions, making it suitable for both laboratory research and potential pharmaceutical applications. The presence of multiple hydroxyl groups and a conjugated double bond system contributes to its reactivity and biological activity.
Biological Activities
Armillarisin A has been extensively studied for its various biological activities, including antifungal, anticancer, and anti-inflammatory properties. Recent research has further elucidated the mechanisms underlying these activities:
- Antifungal Activity: Studies have shown that Armillarisin A exhibits potent antifungal activity against a wide range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The compound disrupts fungal cell membranes, leading to cell death.
- Anticancer Activity: Research indicates that Armillarisin A has significant anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, such as human lung cancer cells (A549), breast cancer cells (MCF-7), and colon cancer cells (HCT116). The mechanism involves the modulation of signaling pathways, such as the PI3K/Akt pathway and the MAPK pathway.
- Anti-inflammatory Activity: Armillarisin A demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
Clinical Applications and Potential Therapeutics
The diverse biological activities of Armillarisin A have sparked interest in its potential therapeutic applications. Ongoing clinical trials are exploring its use in treating fungal infections, cancer, and inflammatory diseases. For instance, preclinical studies have shown promising results in reducing tumor growth in animal models of lung cancer and breast cancer.
In addition to its direct therapeutic effects, Armillarisin A is being investigated as a lead compound for drug development. Researchers are working on optimizing its structure to enhance its potency and reduce potential side effects. This includes the synthesis of analogs with improved pharmacokinetic properties and increased bioavailability.
Sustainability and Environmental Impact
The sustainable production of natural compounds like Armillarisin A is a growing concern in the pharmaceutical industry. Traditional extraction methods from natural sources can be resource-intensive and may pose environmental risks. To address this issue, researchers are exploring alternative production methods, such as biotechnological approaches using genetically engineered microorganisms or plant cell cultures.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research on Armillarisin A holds great promise. Continued studies are needed to fully understand its mechanisms of action and optimize its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in advancing our knowledge and developing new treatments based on this potent natural compound.
In conclusion, Armillarisin A (CAS No. 53696-74-5) is a remarkable compound with a wide range of biological activities. Its potential as a therapeutic agent for various diseases makes it an exciting area of research in the field of natural products chemistry.
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